5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
5-fluoro-2-(4-nitro-1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN4O2/c9-5-1-2-6(10-3-5)8-7(13(14)15)4-11-12-8/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANIGEDKTKYEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=C(C=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Nitration: The pyrazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine can undergo reduction to form the corresponding amino derivative.
Reduction: The compound can be reduced using hydrogenation or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Amino derivative: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the fluorine atom.
Scientific Research Applications
Chemistry: 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of both fluorine and nitro groups can enhance the biological activity of the resulting compounds .
Medicine: The compound is investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs include pyridine-pyrazole hybrids with variations in substituents. Key examples are summarized below:
Key Observations:
- Steric Effects: Bulky substituents (e.g., cyclopropyl, isopropoxy in 8o ) reduce conformational flexibility compared to the target’s simpler pyrazole-pyridine scaffold.
- Biological Relevance: Fluorine atoms (common in ) are often incorporated to enhance metabolic stability and bioavailability.
Comparison of Methods:
- Reaction Conditions: High temperatures (e.g., 180°C in ) are common for pyrazole-pyridine couplings, but the nitro group in the target may require milder conditions to avoid decomposition.
- Purification: Silica gel chromatography is standard for analogs , suggesting similar steps for the target compound.
Physicochemical and Spectral Properties
- Melting Points: While the target’s melting point is unspecified, analogs like those in exhibit melting points of 268–287°C, correlating with molecular symmetry and intermolecular interactions.
- Spectroscopy: 1H NMR: Pyridine protons in analogs resonate at δ 8.2–8.5 ppm, while pyrazole protons appear at δ 6.5–7.5 ppm. The nitro group in the target may deshield adjacent protons, shifting signals upfield. IR: Nitro groups exhibit strong absorption near 1520–1350 cm⁻¹, distinguishing the target from amino-substituted analogs .
Biological Activity
5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a nitro group attached to a pyrazole ring. This unique structure may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
-
In Vitro Studies : The compound demonstrated significant antiproliferative activity against several cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : IC50 values indicated effective inhibition of cell growth.
- Liver Cancer (HepG2) : Similar cytotoxic effects were observed with low micromolar concentrations.
-
Mechanism of Action : The anticancer activity is attributed to mechanisms such as:
- Inhibition of topoisomerase enzymes.
- Induction of apoptosis through DNA damage and cell cycle arrest.
Data Table: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.85 | Topoisomerase inhibition |
| HepG2 | 1.10 | Apoptosis induction |
| HCT116 (Colorectal) | 0.95 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored. This compound exhibited promising results in various models.
Case Studies
- In Vivo Models : In carrageenan-induced paw edema models, the compound showed significant reduction in swelling comparable to standard anti-inflammatory drugs like diclofenac.
- COX Inhibition : The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, showing selectivity towards COX-2.
Data Table: Anti-inflammatory Activity
| Model | % Inhibition | Reference Drug Comparison |
|---|---|---|
| Carrageenan-induced edema | 72% | Diclofenac (65%) |
| COX-2 Inhibition (IC50) | 0.45 µg/mL | Celecoxib (0.50 µg/mL) |
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against various bacterial strains.
Case Studies
-
Bacterial Strains : The compound exhibited notable antibacterial activity against:
- Staphylococcus aureus
- Escherichia coli
- Mechanism of Action : Antimicrobial activity is likely due to disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Q. What are the common synthetic routes for preparing 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine?
The synthesis typically involves coupling a pre-functionalized pyrazole with a halogenated pyridine derivative. For example, reacting 4-nitro-1H-pyrazole with 2-chloro-5-fluoropyridine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target compound via nucleophilic aromatic substitution . Purification methods like column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical to isolate the product.
Q. How can the structural integrity of this compound be verified post-synthesis?
Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorine and nitro groups) .
- X-ray crystallography : Resolve bond angles and torsional strain in the pyrazole-pyridine linkage .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Q. What preliminary assays are recommended to assess its biological activity?
Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease panels) due to the nitro group’s potential redox activity. Fluorinated pyridines often exhibit enhanced binding to hydrophobic pockets, so receptor-binding studies (e.g., SPR or fluorescence polarization) are also advised .
Advanced Research Questions
Q. How does the nitro group at the pyrazole C4 position influence reactivity and stability?
The nitro group is electron-withdrawing, which may polarize the pyrazole ring, increasing susceptibility to nucleophilic attack at the C3 position. Stability studies (e.g., accelerated degradation under acidic/basic conditions) are essential to evaluate hydrolytic or photolytic decomposition pathways . Computational analysis (DFT) can predict charge distribution and reactive sites .
Q. What strategies optimize the compound’s solubility for pharmacokinetic studies?
Q. How can computational modeling predict interactions with biological targets?
Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to enzymes like COX-2 or EGFR. Molecular dynamics (MD) simulations (GROMACS) can assess binding stability over time. Validate predictions with mutagenesis studies (e.g., alanine scanning) .
Q. What analytical methods resolve contradictions in spectral data (e.g., ambiguous NOESY correlations)?
- 2D NMR : HSQC and HMBC to assign quaternary carbons and long-range couplings.
- Vibrational spectroscopy : IR and Raman to distinguish nitro group vibrations from aromatic C-H stretches .
- Single-crystal XRD : Definitive resolution of regiochemical ambiguities .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
